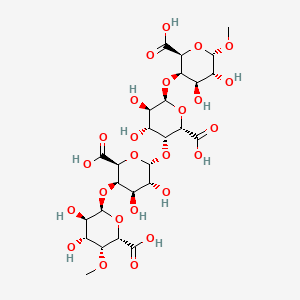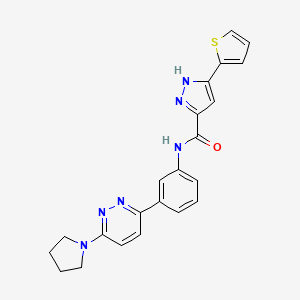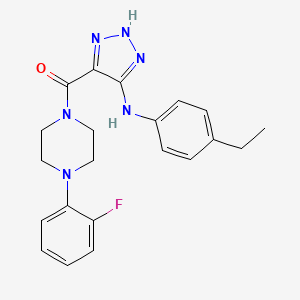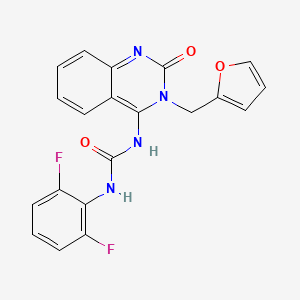
GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” is a complex carbohydrate structure composed of multiple galacturonic acid units linked together. This compound is a type of polysaccharide, which is a large molecule made up of repeating sugar units. Polysaccharides like this one are often found in plant cell walls and play important roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” involves the stepwise addition of galacturonic acid units. Each step typically requires the activation of the carboxyl group of the galacturonic acid, followed by a glycosylation reaction to form the glycosidic bond. Common reagents used in these reactions include activating agents like carbodiimides and catalysts such as silver triflate. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through enzymatic synthesis. Enzymes such as glycosyltransferases can catalyze the formation of glycosidic bonds between galacturonic acid units. This method is advantageous due to its specificity and efficiency, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups in the galacturonic acid units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxyl groups can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” has various applications in scientific research:
Chemistry: Used as a model compound to study polysaccharide synthesis and degradation.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the production of biodegradable materials and as a thickening agent in food products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it can bind to cell wall proteins and enzymes, influencing cell wall integrity and function. The pathways involved include the modulation of cell wall remodeling and signaling processes.
Comparison with Similar Compounds
Similar Compounds
Galactobiose (Gal(a1-4)Gal): A disaccharide composed of two galactose units.
Rhamnogalacturonan I: A complex polysaccharide found in plant cell walls, containing rhamnose and galacturonic acid units.
Uniqueness
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” is unique due to its specific sequence of galacturonic acid units and the presence of methyl groups, which can influence its physical and chemical properties. This uniqueness makes it a valuable compound for studying the structure-function relationships of polysaccharides.
Properties
Molecular Formula |
C26H38O25 |
|---|---|
Molecular Weight |
750.6 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H38O25/c1-43-11-3(27)8(32)24(49-15(11)19(35)36)46-13-5(29)10(34)26(51-17(13)21(39)40)47-14-6(30)9(33)25(50-18(14)22(41)42)45-12-4(28)7(31)23(44-2)48-16(12)20(37)38/h3-18,23-34H,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17+,18+,23+,24+,25+,26+/m1/s1 |
InChI Key |
HJZXGPPKSRWBAU-PRXXDUKCSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O[C@@H]1C(=O)O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)O)OC)O)O)O)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B14108285.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108296.png)
![5-((2-chlorophenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14108303.png)
![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108305.png)
![[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)


![4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]-](/img/structure/B14108331.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108352.png)
![8-[benzyl(methyl)amino]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108361.png)

![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate](/img/structure/B14108375.png)
